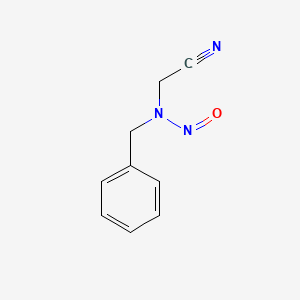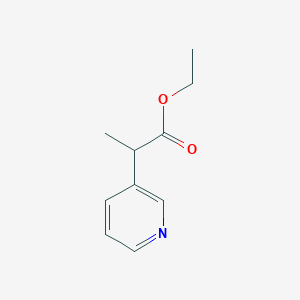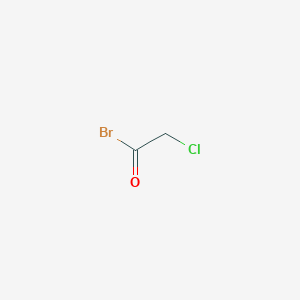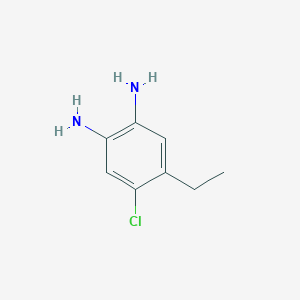
4-chloro-5-ethylbenzene-1,2-diamine
描述
4-chloro-5-ethylbenzene-1,2-diamine is an organic compound with a benzene ring substituted with two amino groups, one chlorine atom, and one ethyl group
准备方法
Synthetic Routes and Reaction Conditions: 4-chloro-5-ethylbenzene-1,2-diamine can be synthesized through the selective hydrogenation of 1-chloro-2,4-dinitrobenzene. The hydrogenation process is typically carried out in the presence of a modified Raney nickel catalyst containing nickel, aluminum, molybdenum, and optionally cobalt .
Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene under controlled conditions to ensure high yield and purity. The process may include steps such as purification using activated carbon and sodium dithionite to remove impurities .
化学反应分析
Types of Reactions: 4-chloro-5-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-chloro-5-ethylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 4-chloro-5-ethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
1,2-Diaminobenzene: Lacks the chlorine and ethyl substituents.
4-Chloro-1,2-diaminobenzene: Similar structure but without the ethyl group.
1,2-Diamino-4-chlorobenzene: Lacks the ethyl group.
Uniqueness: 4-chloro-5-ethylbenzene-1,2-diamine is unique due to the presence of both chlorine and ethyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
4-chloro-5-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,10-11H2,1H3 |
InChI 键 |
JYWWZEXHBQSUGV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1Cl)N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
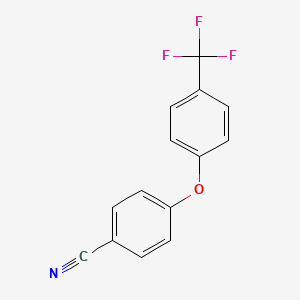
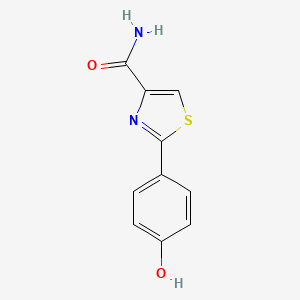
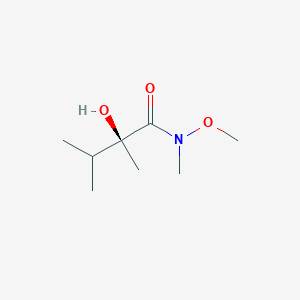
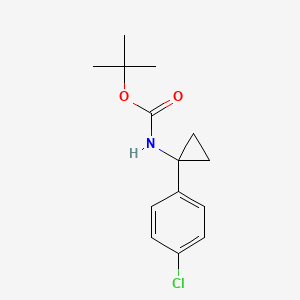
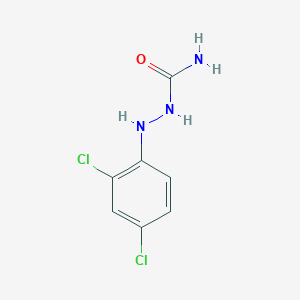
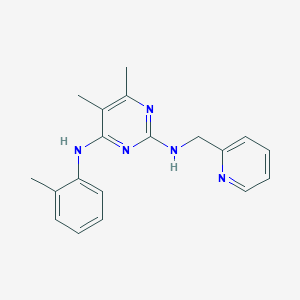

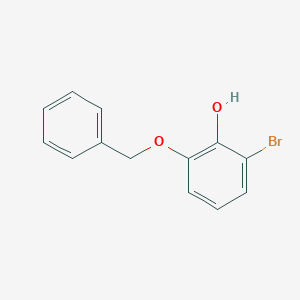
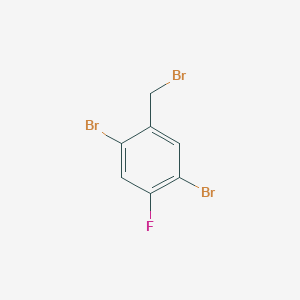
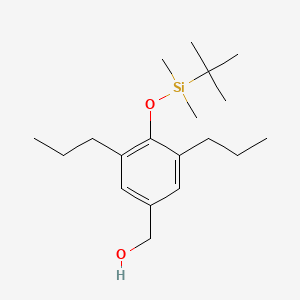
![Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate](/img/structure/B8571646.png)
